7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromene ring fused to a pyrrole-dione core, substituted with a chlorine atom at position 7, a 4-nitrophenyl group at position 1, and a thiazol-2-yl moiety at position 2 (Fig. 1). This compound is part of a broader library of derivatives synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The protocol allows for extensive structural diversification, enabling the incorporation of diverse substituents to optimize physicochemical and biological properties. The compound’s commercial availability (CAS: 634564-24-2) underscores its relevance in drug discovery pipelines, particularly for screening antiviral or anti-inflammatory agents .
Properties
IUPAC Name |
7-chloro-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClN3O5S/c21-11-3-6-14-13(9-11)17(25)15-16(10-1-4-12(5-2-10)24(27)28)23(19(26)18(15)29-14)20-22-7-8-30-20/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXXKLCARMGWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chromeno-pyrrole framework with a chloro and nitrophenyl substituent. Its molecular formula is , and it features a thiazole ring which may contribute to its biological activity.
Research indicates that derivatives of pyrrole and thiazole exhibit various biological activities, including:
- Antitumor Activity : Compounds similar in structure have shown the ability to inhibit growth in various cancer cell lines. For instance, studies on related pyrrole derivatives indicate their capability to act as tyrosine kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) .
- Antioxidant Properties : The chromeno-pyrrole structure has been associated with antioxidant activities, which can protect cells from oxidative stress and contribute to overall cellular health .
Biological Activity Data
A summary of biological activity findings for this compound and related compounds is presented in the following table:
| Activity | Type | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell lines (e.g., HCT-116) | |
| Tyrosine Kinase Inhibition | EGFR and VEGFR2 targets | |
| Antioxidant | Free radical scavenging |
Case Studies
- Antitumor Efficacy : A study demonstrated that similar compounds showed significant growth inhibition in colon cancer cell lines with GI50 values in the nanomolar range. This suggests that modifications in the side groups can enhance antitumor efficacy .
- Mechanistic Insights : Molecular docking studies have indicated that these compounds can form stable complexes with ATP-binding sites of target receptors, which is crucial for their inhibitory action against cancer cell proliferation .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size in chemically induced cancer models. Results indicated a promising reduction in tumor growth rates when treated with pyrrole derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are best contextualized by comparing it with analogs in the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Key points of comparison include substituent effects, synthetic yields, physical properties, and biological activity.
Physical Properties
Melting points and spectroscopic data highlight stability and structural features:
The target compound’s nitro and thiazole groups may similarly enhance crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
